molecular formula C7H9BrClNO2 B1651898 (5-Bromopyridine-2,3-diyl)dimethanol hydrochloride CAS No. 1356108-96-7

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride

Cat. No. B1651898
CAS RN: 1356108-96-7
M. Wt: 254.51
InChI Key: NGZZPLHLBIDOLU-UHFFFAOYSA-N
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Description

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride is a chemical compound with the molecular formula C7H9BrClNO2 and a molecular weight of 254.51 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for (5-Bromopyridine-2,3-diyl)dimethanol is 1S/C7H8BrNO2/c8-6-1-5(3-10)7(4-11)9-2-6/h1-2,10-11H,3-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Abboud et al. (2010) discusses the synthesis of polyhalogenated 4,4'-bipyridines, starting from dihalopyridines including 2-chloro-5-bromopyridine. This process involves a mechanism based on ortholithiation using either LDA or t-BuLi bases (Abboud et al., 2010).
  • A research by Sprouse et al. (1984) focuses on the photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III), where 2-phenylpyridine and benzo(h)quinoline are used. These compounds exhibit unique absorption and emission properties (Sprouse et al., 1984).

Applications in Organic Chemistry

  • D’hooghe et al. (2008) explore the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines, followed by a transformation into piperidin-3-ones using an unprecedented ring expansion-oxidation protocol. This showcases a novel method for the synthesis of complex organic structures (D’hooghe et al., 2008).
  • Taylor and Kan (1963) detail the photochemical dimerization of 2-aminopyridines and 2-pyridones, a process important for creating specific chemical structures with unique properties (Taylor & Kan, 1963).

Coordination Chemistry and Complex Formation

  • Yih et al. (2009) discuss the nitrogen-assisted triphenylphosphine displacement in palladium(II) complexes. They show how 2-bromo-3-hydroxypyridine and 3-amino-2-bromopyridine react with Pd(PPh3)4 to produce palladium complexes with unique structures and properties (Yih et al., 2009).

Miscellaneous Applications

  • Research by Schwab et al. (2002) outlines the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, highlighting their use in the preparation of metal-complexing molecular rods (Schwab et al., 2002).

properties

IUPAC Name

[5-bromo-2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2.ClH/c8-6-1-5(3-10)7(4-11)9-2-6;/h1-2,10-11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZZPLHLBIDOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride

CAS RN

1356108-96-7
Record name 2,3-Pyridinedimethanol, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356108-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride
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(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride
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(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride
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(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride
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(5-Bromopyridine-2,3-diyl)dimethanol hydrochloride

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